Yoduro de trifenil(3,3,3-trifluoropropil)fosfonio

Descripción general

Descripción

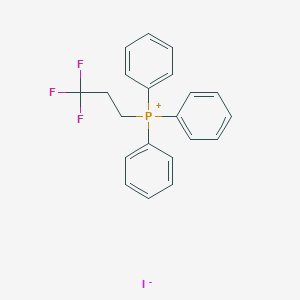

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is an organophosphorus compound characterized by the presence of a triphenylphosphine moiety attached to a 3,3,3-trifluoropropyl group, with iodide as the counterion

Aplicaciones Científicas De Investigación

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide has several scientific research applications, including:

Catalysis: Used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.

Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3,3,3-trifluoropropyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

P(C6H5)3+CF3CH2CH2I→[P(C6H5)3CH2CH2CF3]+I−

The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.

Reduction Reactions: The compound can participate in reduction reactions, often acting as a reducing agent.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Various phosphonium salts.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Reduced phosphine derivatives.

Mecanismo De Acción

The mechanism of action of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine moiety can participate in nucleophilic substitution reactions, while the trifluoropropyl group can enhance the compound’s reactivity and stability. The iodide ion serves as a counterion, balancing the charge of the phosphonium cation.

Comparación Con Compuestos Similares

Triphenyl(3,3,3-trichloropropyl)phosphonium chloride: Similar structure but with chlorine atoms instead of fluorine.

Triphenyl(3,3,3-trifluoropropyl)phosphonium bromide: Similar structure but with bromide as the counterion.

Uniqueness: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic and steric properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specific applications in catalysis and material science.

Actividad Biológica

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide (TFPPI) is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of TFPPI, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

TFPPI is characterized by a triphenylphosphine moiety linked to a 3,3,3-trifluoropropyl group with iodide as the counterion. Its molecular formula is , and it exhibits unique physical properties due to the presence of fluorine atoms, which enhance its lipophilicity and stability in biological systems.

The biological activity of TFPPI primarily stems from its ability to interact with various biomolecules. The phosphonium cation can act as both a nucleophile and an electrophile, depending on the reaction conditions. This duality allows TFPPI to participate in nucleophilic substitution reactions and oxidative processes, making it versatile in biochemical applications.

Key Mechanisms:

- Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, potentially leading to the formation of biologically active derivatives.

- Oxidative Stress Induction: The phosphine moiety can undergo oxidation, which may contribute to cellular oxidative stress, a mechanism linked to various biological effects including cytotoxicity.

Biological Applications

TFPPI has been investigated for several biological applications:

- Catalysis in Organic Synthesis: It serves as a catalyst or catalyst precursor in organic synthesis reactions, including the synthesis of pharmaceuticals and agrochemicals.

- Material Science Applications: Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.

Case Studies and Research Findings

-

Cytotoxicity Studies:

Research has shown that TFPPI exhibits cytotoxic effects on various cell lines. A study demonstrated that TFPPI induced cell death through mechanisms involving oxidative stress. The compound's lipophilicity enhances its cellular uptake, leading to increased toxicity in certain environments . -

Antioxidant Activity:

In vitro studies have indicated that TFPPI may possess antioxidant properties. The compound's ability to scavenge free radicals has been observed, suggesting potential therapeutic applications in oxidative stress-related diseases . -

Interaction with Biomolecules:

TFPPI has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction could lead to alterations in cellular signaling pathways, further highlighting its potential as a bioactive compound.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILVALOYRFDGPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599267 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128622-15-1 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.